molecular formula C17H26O3 B1595223 Decyl 4-hydroxybenzoate CAS No. 69679-30-7

Decyl 4-hydroxybenzoate

Cat. No. B1595223
CAS RN: 69679-30-7
M. Wt: 278.4 g/mol
InChI Key: GMMXJVUYXPXLPY-UHFFFAOYSA-N
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Description

Decyl 4-hydroxybenzoate, also known as Decyl Paraben, is a synthetic compound primarily used as a preservative in personal care products, food, and pharmaceuticals. It has a molecular formula of C17H26O3 and an average mass of 278.387 Da .


Synthesis Analysis

A study has shown that 4-hydroxybenzoate can be produced from glucose, xylose, or glycerol by metabolically engineered Pseudomonas taiwanensis VLB120 . The genes encoding a 4-hydroxybenzoate production pathway were integrated into the host genome, and the flux toward the central precursor tyrosine was enhanced by overexpressing genes encoding key enzymes of the shikimate pathway .


Molecular Structure Analysis

This compound contains a total of 46 bonds, including 20 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 396.4±15.0 °C at 760 mmHg, and a flash point of 156.3±13.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its polar surface area is 47 Å2, and its molar volume is 274.3±3.0 cm3 .

Scientific Research Applications

Metabolic Studies and Skin Absorption

Research has shown that parabens, including Decyl 4-hydroxybenzoate, undergo metabolic transformation in the skin through hydrolysis by carboxylesterases to 4-hydroxybenzoic acid and subsequent glucuronidation. These studies provide insights into the dermal absorption, metabolism, and potential localized toxicity of parabens, highlighting their metabolism in both human and animal models such as minipigs, suggesting the latter as a suitable model for assessing dermal absorption and hydrolysis of parabens (Jewell et al., 2007).

Biosynthetic Production of 4-Hydroxybenzoate

In the field of sustainable biotechnology, efforts have been made to produce 4-hydroxybenzoate (a related compound to this compound) from renewable resources. Metabolic engineering of Pseudomonas taiwanensis VLB120 has been used to convert glucose, xylose, or glycerol into 4-hydroxybenzoate, demonstrating the potential for renewable production of aromatic compounds and reducing dependency on fossil resources (Lenzen et al., 2019).

Environmental Presence and Degradation

Studies have also focused on the occurrence, fate, and behavior of parabens in aquatic environments. Despite treatments that effectively remove parabens from wastewater, they are ubiquitously present in surface water and sediments. This research is crucial for understanding the environmental impact of paraben preservatives, including this compound, and their potential as weak endocrine disruptor chemicals (Haman et al., 2015).

Microbial Production and Discovery

The discovery of a marine bacterium capable of producing 4-hydroxybenzoate and its alkyl esters, parabens, introduces an interesting avenue for the biosynthesis of these compounds. This finding opens potential for sustainable production methods of parabens and highlights the diversity of microbial metabolism (Peng et al., 2006).

Safety and Hazards

Safety measures for handling Decyl 4-hydroxybenzoate include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It’s also recommended to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

4-Hydroxybenzoic acid, a component of Decyl 4-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . The efficient conversion of bio-based substrates into 4-hydroxybenzoate by engineered P. taiwanensis strains brings the renewable production of aromatics one step closer .

properties

IUPAC Name

decyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMXJVUYXPXLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219971
Record name Benzoic acid, p-hydroxy-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69679-30-7
Record name Decyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69679-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl 4-hydroxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 69679-30-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819
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Record name Benzoic acid, p-hydroxy-, decyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECYL 4-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF
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Synthesis routes and methods

Procedure details

Quantities: compound 22 (16.53 g, 0.049 mol), ethanol (200 ml), aqueous ammonia (35% w/v, 100 ml).
Name
compound 22
Quantity
16.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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